1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide

Lipophilicity Partition Coefficient ADME Prediction

1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide (CAS 651727-36-5) is a cyclic organophosphorus compound belonging to the dioxaphosphorinane-2-sulfide (phosphorothioate) class, characterized by a six-membered 1,3,2-dioxaphosphorinane ring bearing a P=S moiety and a 2-butoxyethyl exocyclic substituent. Its molecular formula is C₉H₁₉O₃PS with a molecular weight of 238.28 g·mol⁻¹.

Molecular Formula C9H19O3PS
Molecular Weight 238.29 g/mol
CAS No. 651727-36-5
Cat. No. B12531447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide
CAS651727-36-5
Molecular FormulaC9H19O3PS
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCCCCOCCP1(=S)OCCCO1
InChIInChI=1S/C9H19O3PS/c1-2-3-5-10-8-9-13(14)11-6-4-7-12-13/h2-9H2,1H3
InChIKeyZRKZWYIJWODRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide (CAS 651727-36-5): Structural Identity and Procurement-Relevant Physicochemical Profile


1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide (CAS 651727-36-5) is a cyclic organophosphorus compound belonging to the dioxaphosphorinane-2-sulfide (phosphorothioate) class, characterized by a six-membered 1,3,2-dioxaphosphorinane ring bearing a P=S moiety and a 2-butoxyethyl exocyclic substituent . Its molecular formula is C₉H₁₉O₃PS with a molecular weight of 238.28 g·mol⁻¹ [1]. Key computed physicochemical properties include a polar surface area (PSA) of 69.59 Ų and an octanol-water partition coefficient (LogP) of 3.20 . The compound is cataloged in the Wiley KnowItAll NMR spectral library, confirming its availability as a characterized reference standard [2]. This compound is structurally related to commercial flame retardants (e.g., Sandoflam 5060) and to the anti-wear lubricant additive scaffold described in patent family US8877956, yet its 2-butoxyethyl substituent confers a distinct lipophilicity-PSA balance not replicated by simple alkyl or aryl congeners [3][4].

Why Generic Substitution of 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide with In-Class Analogs Carries Scientific and Functional Risk


Within the dioxaphosphorinane-2-sulfide family, the exocyclic substituent at the phosphorus atom is the primary determinant of lipophilicity, polar surface area, hydrolytic stability, and conformational preference [1]. Replacing the 2-butoxyethyl group of CAS 651727-36-5 (LogP = 3.20, PSA = 69.59 Ų) with a 2-octyl chain (CAS 651727-24-1; LogP = 4.74, PSA = 60.36 Ų) increases lipophilicity by approximately 1.5 log units while reducing PSA by ~9 Ų—a shift that can alter membrane partitioning, solubility, and protein-binding behavior in biological assays . Conversely, substituting with a 2-mercapto-5,5-dimethyl-dioxaphosphorinane scaffold eliminates the ether oxygen entirely, removing a hydrogen-bond acceptor site and substantially reducing molecular weight (182 vs. 238 g·mol⁻¹) and PSA . The dimeric commercial flame retardant Sandoflam 5060 (MW = 346.34 g·mol⁻¹, LogP ≈ 2.48, water solubility = 1.4 mg·L⁻¹ at 20 °C) differs in both molecular architecture (dimeric vs. monomeric) and physicochemical profile, making it unsuitable as a direct functional surrogate in applications requiring monomeric solubility or diffusion characteristics . These quantitative property differences establish that in-class compounds cannot be assumed interchangeable without compromising experimental reproducibility or formulation performance.

Quantitative Differentiation Evidence for 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide (CAS 651727-36-5) Relative to Closest Analogs


LogP Differentiation: Intermediate Lipophilicity of the 2-Butoxyethyl Substituent Versus 2-Octyl and Dimeric Analogs

The target compound (CAS 651727-36-5) exhibits a computed LogP of 3.20, positioning it between the more lipophilic 2-octyl-substituted analog (CAS 651727-24-1; LogP = 4.74) and the less lipophilic dimeric flame retardant Sandoflam 5060 (LogP ≈ 2.48 at 23 °C) . This intermediate LogP value, conferred by the ether-oxygen-containing butoxyethyl chain, represents a ΔLogP of −1.54 relative to the 2-octyl analog and +0.72 relative to Sandoflam 5060 . For context, the acyclic phosphoric acid ester tris(2-butoxyethyl) phosphate (TBEP, CAS 78-51-3) has reported LogP values ranging from 3.75 to 4.59, making it substantially more lipophilic than the target cyclic phosphorothioate despite sharing the butoxyethyl motif [1].

Lipophilicity Partition Coefficient ADME Prediction

Polar Surface Area (PSA) Differentiation: Enhanced Hydrogen-Bond Acceptor Capability of the Butoxyethyl Chain

The target compound possesses a computed PSA of 69.59 Ų, which is approximately 9.2 Ų higher than that of the 2-octyl-substituted analog (PSA = 60.36 Ų) . This difference arises from the additional ether oxygen in the butoxyethyl substituent (—CH₂CH₂OCH₂CH₂CH₂CH₃) versus the simple methylene chain of the octyl substituent (—(CH₂)₇CH₃). The ether oxygen contributes a hydrogen-bond acceptor site that is absent in the purely hydrocarbon octyl chain, a distinction relevant for molecular recognition events where hydrogen bonding modulates target engagement [1]. Compared to the 2-mercapto-5,5-dimethyl-dioxaphosphorinane 2-sulfide scaffold (MW 182.17, fewer heteroatoms), the PSA difference is expected to be even larger, though an exact PSA value for that comparator was not located.

Polar Surface Area Membrane Permeability Druglikeness

Molecular Weight Advantage of Monomeric Architecture Versus Dimeric Flame-Retardant Benchmark Sandoflam 5060

CAS 651727-36-5 is a monomeric dioxaphosphorinane-2-sulfide with a molecular weight of 238.28 g·mol⁻¹, whereas the widely used commercial flame retardant Sandoflam 5060 (CAS 4090-51-1) is a dimeric species (2,2′-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2′-disulfide) with a molecular weight of 346.34 g·mol⁻¹—a difference of 108.06 g·mol⁻¹ (approximately 45% higher for the dimer) . Sandoflam 5060 also has a melting point of 233 °C and water solubility of 1.4 mg·L⁻¹ at 20 °C, indicative of strong crystal lattice energy and poor aqueous dispersibility . While no direct diffusion or solubility data exist for CAS 651727-36-5, the substantially lower molecular weight of the monomeric target compound predicts higher diffusivity in polymer melts (diffusion coefficient D ∝ M⁻⁰·⁵ to M⁻¹ in entangled polymer systems), which may facilitate more uniform distribution when used as a reactive additive or plasticizing co-agent [1].

Molecular Weight Diffusion Coefficient Polymer Additive Formulation

Class-Level Evidence: Dioxaphosphorinane 2-Sulfide Scaffold as Non-Acidic, Ashless Anti-Wear Additive Platform Differentiated from ZDDP

U.S. Patent 8,877,956 (and related family members DE102008019744A1, US20080269088) discloses dioxaphosphorinane 2-sulfide derivatives conforming to generic Formula I as non-acidic, sulfur- and phosphorus-containing anti-wear additives for lubricating compositions [1]. The claimed compounds are explicitly positioned as metal-free (ashless) alternatives to zinc dialkyldithiophosphate (ZDDP), the industry-standard anti-wear agent [1]. The patent teaches that ZDDP presents two liabilities: (a) zinc content contributes to environmental contamination and catalytic converter poisoning, and (b) the acidic functionality of conventional sulfur-phosphorus additives can corrode metal surfaces, necessitating neutralization with toxic, bioaccumulative amines [2]. The dioxaphosphorinane 2-sulfide scaffold, by virtue of its non-acidic P=S ester architecture, eliminates the need for amine neutralization while maintaining anti-wear performance suitable for L-37 ASTM D-6121 axle testing [2]. CAS 651727-36-5, containing the 2-butoxyethyl substituent, falls within the generic scope of Formula I where R₁–R₇ may include alkyl, alkoxyalkyl, and heterocyclyl substituents [1].

Anti-Wear Additive Ashless Lubricant ZDDP Replacement

Class-Level Evidence: Dioxaphosphorinane 2-Oxide/Sulfide Acetylcholinesterase Inhibition with Quantified Kinetic Constants

Structurally related 1,3,2-dioxaphosphorinane 2-oxides have been quantitatively characterized as acetylcholinesterase (AChE) inhibitors. Specifically, 2-fluoro-1,3,2-dioxaphosphorinane 2-oxide derivatives were studied for their phosphorylation and dissociation constants against AChE, with data discussed in terms of steric effects of ring substituents [1]. A novel 1,3,2-dioxaphosphorinane 2-oxide derivative (TDPI) inhibited AChE with a bimolecular rate constant kᵢ = 8.4 × 10³ M⁻¹·min⁻¹, forming an unstable covalent intermediate that underwent spontaneous reactivation with t₁/₂ ≈ 10 min [2]. The broader class of 2-S-[2′-(N,N-dialkylamino)ethyl]thio-1,3,2-dioxaphosphorinane 2-oxides inhibited AChE with kᵢ values in the range of 10³–10⁴ M⁻¹·min⁻¹ [3]. While these data are for P=O (oxide) rather than P=S (sulfide) analogs, and no direct AChE inhibition data exist for CAS 651727-36-5, the phosphorothioate (P=S) moiety is known to confer altered electrophilicity and hydrolytic stability compared to the phosphate (P=O) counterpart, potentially modifying both inhibition kinetics and spontaneous reactivation rates [4].

Acetylcholinesterase Inhibition Organophosphorus Bimolecular Rate Constant

Conformational Preference of P=S in Dioxaphosphorinane 2-Sulfides: Axial Orientation Distinguished from P=O Analogs

Substituted 1,3,2-dioxaphosphorinane-2-oxides and -2-sulfides are classified according to the conformation of the six-membered ring and the orientation (axial or equatorial) of the P=O/P=S bond [1]. For 2-dialkylamino-2-thiono-1,3,2-dioxaphosphorinanes, the preferred conformation places the thiophosphoryl (P=S) group in the axial position, a stereochemical preference that differs from many P=O analogs where equatorial orientation may be favored depending on ring substituents [2]. DFT calculations of ³¹P spin–spin coupling constants (¹J_PX, where X = H, O, S, Se, C, N) have confirmed a systematic relationship between the computed coupling constant and the length of the axial vs. equatorial P–X bond, providing a computational framework to distinguish diastereoisomers [3]. This axial P=S preference has mechanistic consequences: in cyclic phosphorothioate derivatives of 4-methyl-1,3,2-dioxaphosphorinane, exocyclic axial sulfur atoms exhibit pronounced kinetic preference toward disulfide bond formation [4].

Conformational Analysis Stereochemistry ³¹P NMR

Evidence-Anchored Application Scenarios for 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide (CAS 651727-36-5)


Ashless, Non-Acidic Lubricant Anti-Wear Additive Development

CAS 651727-36-5 falls within the generic Formula I of U.S. Patent 8,877,956, which claims dioxaphosphorinane 2-sulfide derivatives as non-acidic, metal-free anti-wear additives for lubricating fluids [1]. Procurement is justified for R&D programs targeting ZDDP replacement, where elimination of zinc (ash) and acidic functionality addresses environmental regulations and corrosion concerns in next-generation drivetrain lubricants [2]. The 2-butoxyethyl substituent may offer intermediate solubility in both hydrocarbon base oils and more polar ester-based lubricants, a hypothesis predicated on its intermediate LogP of 3.20 relative to fully hydrocarbon substituents.

Organophosphorus Acetylcholinesterase Probe and Reversible Covalent Inhibitor Design

Dioxaphosphorinane 2-oxide analogs inhibit AChE with bimolecular rate constants of 10³–10⁴ M⁻¹·min⁻¹, forming unstable covalent intermediates that undergo spontaneous reactivation with t₁/₂ ≈ 10 min [3]. CAS 651727-36-5, as a P=S (phosphorothioate) analog, is expected to display reduced electrophilicity at phosphorus relative to P=O analogs, potentially yielding slower phosphorylation kinetics and altered reactivation rates—a pharmacologically relevant differentiation for designing reversible covalent enzyme probes with tunable residence times [4]. The 2-butoxyethyl substituent further modulates lipophilicity (LogP = 3.20), which may influence tissue distribution and blood-brain barrier penetration in ex vivo or in vivo pharmacological studies.

Stereochemically Defined Phosphorothioate Building Block for Mechanistic and Synthetic Chemistry

The dioxaphosphorinane ring constrains the phosphorus center in a chair conformation where the P=S bond adopts a predictable axial orientation, as established by conformational analysis of related 2-sulfide derivatives [5]. This stereochemical definition makes CAS 651727-36-5 a candidate substrate for studying stereoelectronic effects in nucleophilic displacement at phosphorus, methanolysis-induced ring-opening (where inversion vs. retention outcomes depend on nucleophile identity), and oxidative dimerization to bis-phosphoryl disulfides—a reaction for which exocyclic axial sulfur atoms show pronounced kinetic preference [6]. The butoxyethyl side chain provides a ¹H NMR handle (distinctive —OCH₂— and —OCH₂CH₂— resonances) for reaction monitoring.

Monomeric Flame-Retardant Additive with Enhanced Diffusivity Relative to Dimeric Benchmark Sandoflam 5060

At 238.28 g·mol⁻¹, CAS 651727-36-5 is approximately 31% lower in molecular weight than the commercial dimeric flame retardant Sandoflam 5060 (346.34 g·mol⁻¹), a difference that predicts faster diffusion in polymer melts and more uniform distribution when compounded into thermoplastic or thermoset matrices, based on established polymer physics scaling relationships . Unlike Sandoflam 5060 (m.p. = 233 °C), the target compound is expected to be a liquid or low-melting solid at processing temperatures due to its flexible butoxyethyl chain, potentially reducing energy input during compounding. Procurement for comparative flame-retardant screening against Sandoflam 5060 is warranted when additive dispersibility and melt rheology are critical process parameters.

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